molecular formula C18H22N2O3 B2360342 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide CAS No. 1376287-02-3

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide

Cat. No.: B2360342
CAS No.: 1376287-02-3
M. Wt: 314.385
InChI Key: GIVUNFRLVDBPMF-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is an organic compound with a complex structure that includes an acetylphenoxy group, a cyano group, and a cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the 3-acetylphenoxy intermediate. This intermediate can be synthesized through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The next step involves the reaction of the 3-acetylphenoxy intermediate with chloroacetonitrile to introduce the cyano group. Finally, the cyclohexylmethylamine is reacted with the intermediate to form the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The acetylphenoxy group may interact with enzymes or receptors, modulating their activity. The cyclohexylmethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-13(21)15-8-5-9-16(10-15)23-12-18(22)20-17(11-19)14-6-3-2-4-7-14/h5,8-10,14,17H,2-4,6-7,12H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUNFRLVDBPMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)NC(C#N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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